(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid
CAS No.:
VCID: VC17507311
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid is a fluorinated amino acid derivative characterized by its unique structural features, including a benzyl group and a trifluoromethyl group positioned at the beta carbon relative to the carboxylic acid. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its enhanced bioavailability and metabolic stability compared to non-fluorinated analogs. Synthesis and ProductionThe synthesis of (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid typically involves chiral starting materials or catalysts to ensure the production of the desired enantiomer. Industrial settings often utilize continuous flow reactors and automated systems to enhance efficiency and yield during production. Purification processes commonly involve crystallization or chromatography techniques to achieve high enantiomeric purity. Comparison with Other Fluorinated Amino Acids
Applications in Medicinal Chemistry(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid is a valuable building block in pharmaceutical chemistry due to its unique structural features. It can be used in the design of peptidomimetics and peptide-based drugs, similar to other α-trifluoromethylated amino acids, which are sought after for their potential in medicinal chemistry and drug discovery . Research Findings and Future DirectionsRecent research has focused on the development of biocatalytic strategies for synthesizing enantioenriched α-trifluoromethyl amines, which could be applied to the synthesis of compounds like (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid. These methods involve enzyme-catalyzed reactions that offer high enantioselectivity and yield, making them promising for the production of chiral compounds in medicinal chemistry . |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | (R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid | ||||||||||||
Molecular Formula | C10H10F3NO2 | ||||||||||||
Molecular Weight | 233.19 g/mol | ||||||||||||
IUPAC Name | (2R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid | ||||||||||||
Standard InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,8(15)16)6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16)/t9-/m1/s1 | ||||||||||||
Standard InChIKey | RDQOEQUFZYLLRT-SECBINFHSA-N | ||||||||||||
Isomeric SMILES | C1=CC=C(C=C1)C[C@@](C(=O)O)(C(F)(F)F)N | ||||||||||||
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)N | ||||||||||||
PubChem Compound | 10977350 | ||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume